molecular formula C11H8BrClF2N2O2 B2895865 Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2514942-02-8

Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2895865
CAS No.: 2514942-02-8
M. Wt: 353.55
InChI Key: YNGBJCMFYFOLDJ-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound characterized by its bromo, chloro, and difluoromethyl groups attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromo and chloro groups to their corresponding oxo derivatives.

  • Reduction: Reduction of the carbonyl group to form alcohols or amines.

  • Substitution: Replacement of the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is unique due to its combination of halogen and difluoromethyl groups on the imidazo[1,2-a]pyridine core. Similar compounds include:

  • Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Lacks the chloro group.

  • Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylate: Lacks the difluoromethyl group.

  • Ethyl 8-bromo-6-chloro-2-(fluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Contains a fluoromethyl group instead of a difluoromethyl group.

Properties

IUPAC Name

ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClF2N2O2/c1-2-19-11(18)8-7(9(14)15)16-10-6(12)3-5(13)4-17(8)10/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGBJCMFYFOLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2Br)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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